BenchChemオンラインストアへようこそ!

N-(4-methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide

Drug Discovery Chemical Biology Assay Development

N-(4-Methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide (CAS 339027-97-3) is a synthetic small-molecule pyridine-3-carboxamide derivative with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol. The compound is listed in the chemical inventories of multiple suppliers, indicating its availability as a research tool, but its description in the peer-reviewed literature and patent corpus is currently minimal.

Molecular Formula C16H18N2O3
Molecular Weight 286.331
CAS No. 339027-97-3
Cat. No. B2477984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide
CAS339027-97-3
Molecular FormulaC16H18N2O3
Molecular Weight286.331
Structural Identifiers
SMILESCCCN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)OC
InChIInChI=1S/C16H18N2O3/c1-3-10-18-11-4-5-14(16(18)20)15(19)17-12-6-8-13(21-2)9-7-12/h4-9,11H,3,10H2,1-2H3,(H,17,19)
InChIKeyWEJIFRGMEWSYKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide (CAS 339027-97-3): Physicochemical Identity and Source Status for Procurement Decisions


N-(4-Methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide (CAS 339027-97-3) is a synthetic small-molecule pyridine-3-carboxamide derivative with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol . The compound is listed in the chemical inventories of multiple suppliers, indicating its availability as a research tool, but its description in the peer-reviewed literature and patent corpus is currently minimal. A procurement evaluation must therefore consider that most of the compound's reported biological annotations originate from vendor-curated databases or high-throughput screening campaigns, and the depth of publicly accessible, independent replication of its activity data is severely limited.

Why Generic Substitution of N-(4-Methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide Is Risky Without Comparative Data


Pyridine-3-carboxamide analogs can exhibit substantial shifts in target affinity, selectivity, and physicochemical properties from minor structural changes. The combination of an N1‑propyl substituent, a 2‑oxo group, and a 4‑methoxyphenyl amide in this compound creates a pharmacophore that is distinct from simpler N‑aryl or N‑alkyl congeners. Database annotations suggest potential interactions with bromodomain-containing protein 4 (BRD4) [1] and monoamine oxidase A , but the absence of published head-to-head comparisons means that any substitution by a close analog—lacking either the propyl or methoxyphenyl group—carries an unquantified risk of losing the desired polypharmacology or potency profile. Until systematic structure‑activity relationship (SAR) data become available, generic interchange cannot be scientifically justified.

Quantitative Differentiation Evidence for N-(4-Methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide (CAS 339027-97-3)


Transparency Statement: Public-Domain Efficacy Data Are Insufficient for Evidence-Based Differentiation

A comprehensive search of PubMed, PubMed Central, Google Scholar, BindingDB, ChEMBL, and the USPTO/EPO patent databases retrieved no primary research article, patent, or authoritative database record that provides a direct, quantitative head-to-head comparison between N-(4-methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide and a structurally defined analog under identical experimental conditions. The compound appears in BindingDB with a reported Kd of 3.30 × 10³ nM against BRD4 BD1 (isothermal titration calorimetry, unknown origin) [1] and is annotated in vendor screening panels as an inhibitor of HMG‑CoA reductase and monoamine oxidase A , but none of these annotations include comparator data, confidence intervals, or independent replication. Consequently, the quantitative differentiator that a procurement scientist can rely upon is currently limited to chemical identity and purity. Any claim of differentiated biological performance relative to analogs would be speculative.

Drug Discovery Chemical Biology Assay Development

Structural Distinction from Common Pyridine-3-carboxamide Scaffolds: N1-Propyl and 4-Methoxyphenyl Substituents

The compound differs from the widely commercialized 1,2-dihydro-2-oxo-1-propylpyridine-3-carboxamide core (CAS 123062-61-3) by the presence of a 4‑methoxyphenyl amide at position 3. This substitution increases the molecular weight from 180.20 to 286.33 g/mol, adds hydrogen‑bond acceptors, and substantially alters the computed logP and polar surface area. In the absence of biological comparator data, this structural expansion is the only quantifiable differentiator: the molecular formula C16H18N2O3 distinguishes it from the unsubstituted core (C9H12N2O2) and from analogs such as 2-[(4-methoxyphenyl)amino]-N-propylpyridine-3-carboxamide (CAS 65423-35-0, C16H19N3O2, MW 285.34) , which differ in the oxidation state of the pyridine ring and the connectivity of the methoxyphenyl group. These structural metrics are verifiable by NMR, MS, and elemental analysis, providing a tangible basis for quality control during procurement.

Medicinal Chemistry Scaffold Hopping Library Design

Purity Profile of a Commercially Available Batch: LeYan 90% Specification

One vendor (LeYan) lists N-(4-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxamide (Product No. 2166390) with a purity specification of 90% . This represents the only publicly traceable batch-specific quality metric for this compound. In comparison, the core scaffold (CAS 123062-61-3) is typically offered at ≥95% purity by multiple suppliers . The lower purity specification implies that a procurement decision must factor in the potential need for in-house purification (e.g., preparative HPLC or recrystallization) before use in dose‑response assays, biophysical measurements, or in vivo studies. The absence of a published certificate of analysis with impurity profiling further underscores the need for incoming quality control.

Quality Control Analytical Chemistry Screening Library Procurement

Evidence-Linked Application Scenarios for N-(4-Methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide (CAS 339027-97-3)


Focused Screening for BRD4 BD1 Ligands in Epigenetic Probe Discovery

For a laboratory pursuing bromodomain inhibitors, this compound provides a low‑affinity starting point (Kd ≈ 3.3 µM [1]) that can serve as a tool compound for assay development or as a reference ligand in competitive binding experiments. Its structural features—particularly the 2‑oxo‑1‑propylpyridine scaffold—distinguish it from the triazolopyrazine and isoxazole chemotypes that dominate the BRD4 patent literature, offering a novel chemotype for SAR expansion. Procurement in this context is justified by chemotype novelty rather than potency, but users must verify the identity and purity of the supplied material by orthogonal analytical methods before interpreting biological results.

Chemical Biology Probe for Polypharmacology Studies Involving MAO‑A and HMG‑CoA Reductase

Vendor screening annotations indicate potential activity against monoamine oxidase A and HMG‑CoA reductase , though without reported IC₅₀ values. A research group investigating the intersection of neurotransmitter metabolism and lipid regulation could procure this compound for preliminary phenotypic screening. The compound's activity across two orthogonal target classes (an oxidoreductase and a mitochondrial enzyme) raises the hypothesis of a multi‑target mechanism, but all activity must be reconfirmed in the end user's own assays. The procurement value lies in the compound's potential to generate novel hypotheses when used in phenotypic or pathway‑based screens.

Medicinal Chemistry Optimization of Pyridine-3-carboxamide Scaffolds

The compound serves as a decorated intermediate for further derivatization. The 4‑methoxyphenyl amide can be demethylated to reveal a phenol for prodrug conjugation, while the N1‑propyl group can be replaced via N‑dealkylation/real alkylation sequences to generate focused libraries. The core scaffold (CAS 123062-61-3, MW 180.20) is commercially available at higher purity, but the target compound offers the advantage of a pre‑installed methoxyphenyl moiety that eliminates one synthetic step. Medicinal chemists may select it when the methoxyphenyl group is a required pharmacophoric element in their design hypothesis.

Analytical Reference Standard for Method Development

Given the compound's well‑defined elemental composition (C16H18N2O3, MW 286.33) and the availability of an InChI Key (WEJIFRGMEWSYKM-UHFFFAOYSA-N), it can be used to develop LC‑MS/MS or HPLC‑UV methods for detecting related pyridine‑3‑carboxamide impurities or metabolites in reaction monitoring. Its retention time, UV absorption profile, and mass fragmentation pattern can serve as system suitability benchmarks, provided that the user independently establishes the purity of the reference lot.

Quote Request

Request a Quote for N-(4-methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.